

Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prednisone-d4

Cat. No.: B12380848

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Prednisone-d4 is a synthetic glucocorticoid and a deuterated form of Prednisone, primarily used as an internal standard in pharmacokinetic and metabolic studies. Its physical properties are nearly identical to those of Prednisone due to the isotopic labeling.

Property	Data
Molecular Formula	C ₂₁ H ₂₂ D ₄ O ₅ [1][2]
Molecular Weight	362.46 g/mol [1][2]
Appearance	White to practically white, odorless crystalline powder.[3]
Melting Point	Approximately 236-238 °C (decomposes). This is based on the non-deuterated form, Prednisone.[4]
Solubility	- Water: Practically insoluble.[4] - Organic Solvents: Soluble in ethanol, DMSO, and dimethylformamide. For Prednisone, solubility is approximately 3 mg/mL in ethanol, 30 mg/mL in DMSO, and 25 mg/mL in dimethylformamide.[5] Sparingly soluble in aqueous buffers.[5]
Storage Temperature	Room temperature.
Stability	Stable, but incompatible with strong oxidizing agents.[4]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique.^[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (closed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of dry **Prednisone-d4** powder is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder until a small amount of the sample is introduced. The tube is then inverted and tapped gently on a hard surface to pack the sample into the bottom, aiming for a column height of 2.5-3.5 mm.^{[6][7]}
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus. The thermometer or probe should be positioned to accurately measure the temperature of the block.
- **Initial Rapid Determination:** For an unknown sample, a rapid heating rate is used to get an approximate melting point range.
- **Accurate Determination:** A fresh sample is prepared. The apparatus is heated to a temperature about 5°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.^{[7][8]}
- **Observation and Recording:** The temperature at which the first signs of melting (onset point) are observed and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range represents the melting point.^[7]

Solubility Determination

Understanding the solubility of **Prednisone-d4** in various solvents is crucial for formulation and analytical method development. A common method is the shake-flask method.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

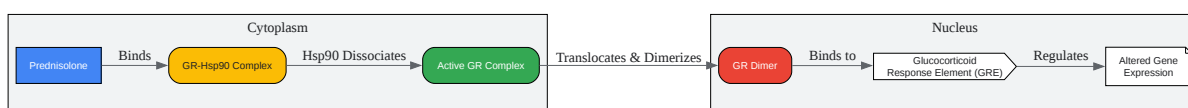
- **Sample Preparation:** An excess amount of **Prednisone-d4** is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed vial.
- **Equilibration:** The vials are placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The samples are removed from the shaker and allowed to stand to let undissolved solids settle. Centrifugation can be used to ensure complete separation of the solid and liquid phases.
- **Sample Analysis:** A known volume of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved **Prednisone-d4** is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Signaling Pathway and Experimental Workflow Diagrams

Glucocorticoid Receptor Signaling Pathway

Prednisone is a prodrug that is converted in the liver to its active form, Prednisolone.^[9]

Prednisolone then exerts its effects by binding to the glucocorticoid receptor (GR).

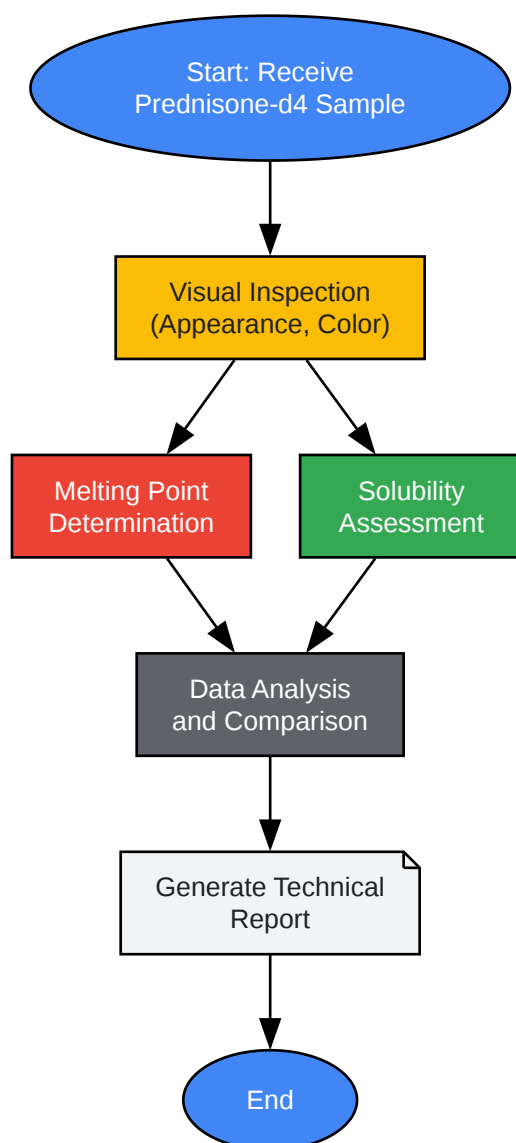


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Caption: Glucocorticoid Receptor (GR) signaling pathway for Prednisolone.

Experimental Workflow for Physical Property Analysis

This diagram outlines a logical workflow for the characterization of the physical properties of a pharmaceutical powder like **Prednisone-d4**.



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Caption: Experimental workflow for physical property characterization.

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- To cite this document: BenchChem. [Core Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380848#prednisone-d4-physical-properties]

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